Benzyl (3-aminopropyl)carbamate hydrochloride

Catalog No.
S1767578
CAS No.
17400-34-9
M.F
C11H16N2O2 · HCl
M. Wt
244.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (3-aminopropyl)carbamate hydrochloride

CAS Number

17400-34-9

Product Name

Benzyl (3-aminopropyl)carbamate hydrochloride

IUPAC Name

benzyl N-(3-aminopropyl)carbamate;hydrochloride

Molecular Formula

C11H16N2O2 · HCl

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H

InChI Key

XKMBTMXQMDLSRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN.Cl

Benzyl (3-aminopropyl)carbamate hydrochloride is an organic compound with the chemical formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 232.72 g/mol. It is a derivative of carbamic acid and is identified by its unique structure, which consists of a benzyl group attached to a 3-aminopropyl moiety through a carbamate linkage. This compound is often used in pharmaceutical research and development due to its potential biological activities and applications in medicinal chemistry .

Typical of carbamates, including:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-aminopropyl carbamate.
  • Transesterification: It can react with alcohols to form different esters, which can be useful in synthetic applications.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization and derivatization .

Research indicates that benzyl (3-aminopropyl)carbamate hydrochloride exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and for its effects on central nervous system pathways. The compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Additionally, its structural features suggest possible interactions with enzyme systems involved in metabolic pathways .

The synthesis of benzyl (3-aminopropyl)carbamate hydrochloride typically involves the following steps:

  • Formation of the Carbamate: Reacting benzyl chloroformate with 3-aminopropanol under basic conditions to form the carbamate.
  • Hydrochloride Salt Formation: Treating the carbamate with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability for further applications.

Alternative methods may include using other activating agents or solvents to optimize yields and purity levels during synthesis .

Benzyl (3-aminopropyl)carbamate hydrochloride finds applications in several areas:

  • Pharmaceutical Research: As a potential lead compound for drug development targeting various diseases.
  • Chemical Synthesis: Used as an intermediate in organic synthesis, particularly in creating more complex molecules.
  • Biological Studies: Investigated for its effects on biological systems, particularly in neuropharmacology and microbiology .

Interaction studies have shown that benzyl (3-aminopropyl)carbamate hydrochloride can interact with various biological targets, including:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Potential interactions with neurotransmitter receptors could elucidate its effects on the central nervous system.
  • Cellular Mechanisms: Studies suggest it may influence cellular signaling pathways, contributing to its biological effects .

Several compounds share structural similarities with benzyl (3-aminopropyl)carbamate hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Benzyl carbamateC₉H₁₁NO₂Lacks the amino propyl chain; simpler structure.
N-(3-Aminopropyl)benzamideC₁₁H₁₄N₂OContains an amide linkage rather than a carbamate.
N-benzyl-N-(3-chloropropyl)amineC₁₂H₁₈ClNContains a chlorine atom; different reactivity.

Uniqueness of Benzyl (3-aminopropyl)carbamate Hydrochloride:
This compound's unique combination of a benzyl group and a 3-aminopropyl moiety linked via a carbamate structure allows it to exhibit specific biological activities not found in simpler derivatives or analogs. Its potential as a neuroactive agent sets it apart from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17400-34-9

Dates

Modify: 2023-08-15

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